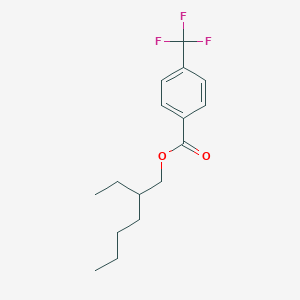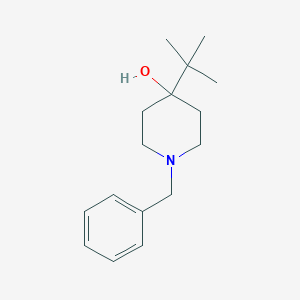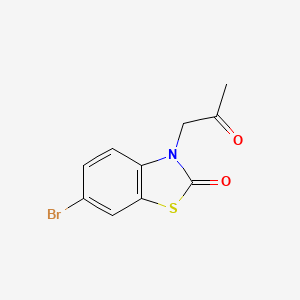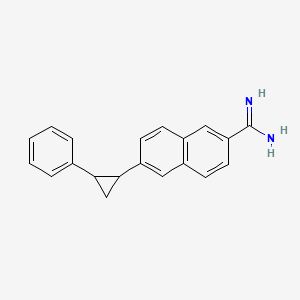
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide is a small organic molecule belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a phenylcyclopropyl group attached to a naphthalene ring, which is further connected to a carboximidamide group .
Preparation Methods
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboximidamide group, leading to the formation of different derivatives depending on the nucleophile used
Scientific Research Applications
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of the urokinase-type plasminogen activator, affecting pathways involved in cell signaling and regulation .
Comparison with Similar Compounds
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other stilbenes and naphthalene derivatives. Similar compounds include:
Trans-stilbene: A simpler stilbene with a 1,2-diphenylethylene structure.
Naphthalene-2-carboximidamide: Lacks the phenylcyclopropyl group but shares the naphthalene and carboximidamide moieties.
Phenylcyclopropane: Contains the cyclopropyl group but lacks the naphthalene and carboximidamide components
Properties
CAS No. |
220296-65-1 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H18N2/c21-20(22)17-9-7-14-10-16(8-6-15(14)11-17)19-12-18(19)13-4-2-1-3-5-13/h1-11,18-19H,12H2,(H3,21,22) |
InChI Key |
NQRIWXVAIWPBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C(=N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)

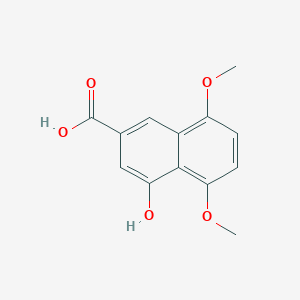

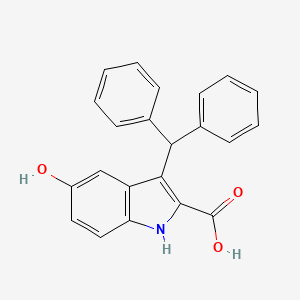

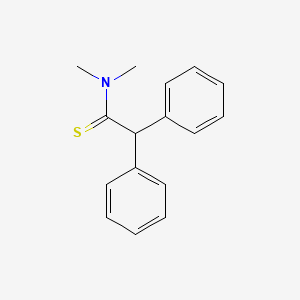
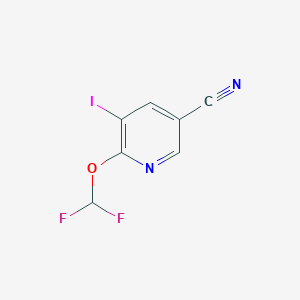
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
